molecular formula C72H105N19O13S B12323056 H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-Trp-DL-Leu-DL-Met-NH2

Cat. No.: B12323056
M. Wt: 1476.8 g/mol
InChI Key: DJTXGXBJAUKOBG-UHFFFAOYSA-N
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Description

(D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P is a synthetic analog of the naturally occurring neuropeptide, Substance P. This compound is characterized by the substitution of specific amino acids in the peptide chain, namely D-proline at position 2, D-phenylalanine at position 7, and D-tryptophan at position 9. These modifications confer unique properties to the compound, making it a valuable tool in scientific research, particularly in the study of neuropeptide functions and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of (D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The scalability of SPPS makes it suitable for industrial applications, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

(D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new peptide derivatives with altered functional groups .

Scientific Research Applications

(D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P involves its interaction with neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. By binding to these receptors, the compound can modulate various physiological processes, including pain perception, inflammation, and smooth muscle contraction. The molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Substance P: The natural neuropeptide from which (D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P is derived.

    [D-Pro2,D-Trp7,9]-Substance P: Another synthetic analog with different amino acid substitutions.

    [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: A more extensively modified analog with multiple substitutions.

Uniqueness

(D-PRO2,D-PHE7,D-TRP9)-SUBSTANCE P is unique due to its specific amino acid substitutions, which confer distinct biological activities and receptor binding properties. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptides and their receptors .

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTXGXBJAUKOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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